molecular formula C10H7F3N2S2 B6423178 2-(methylsulfanyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2627-53-4

2-(methylsulfanyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No. B6423178
CAS RN: 2627-53-4
M. Wt: 276.3 g/mol
InChI Key: JDPMXQFVFSMNLV-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This particular compound has additional functional groups attached to it, including a methylsulfanyl group, a thiophen-2-yl group, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, with the additional functional groups attached at the 2, 4, and 6 positions . The exact structure would depend on the specific locations and orientations of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many biologically active pyrimidines act by interfering with the synthesis of DNA or RNA .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further studies. Pyrimidine derivatives have a wide range of uses, from pharmaceuticals to agrochemicals , so there could be many potential future directions for this compound.

properties

IUPAC Name

2-methylsulfanyl-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S2/c1-16-9-14-6(7-3-2-4-17-7)5-8(15-9)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPMXQFVFSMNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304327
Record name ST50808086
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2627-53-4
Record name NSC165423
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50808086
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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